4-Bromo-2-methoxy-N,N-dimethylbenzamide
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Overview
Description
4-Bromo-2-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 4-position, a methoxy group at the 2-position, and two methyl groups attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-methoxy-N,N-dimethylbenzamide can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-2-methylbenzoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the amide group can undergo reduction to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of 4-bromo-2-methoxybenzaldehyde.
Reduction: Formation of 4-bromo-2-methoxy-N,N-dimethylamine.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Bromo-2-methoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-N,N-dimethylbenzamide depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards molecular targets. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-N,N-dimethylbenzamide
- N,N-Dimethyl-4-bromo-3-methoxybenzamide
- 4-Bromo-2-methyl-N,N-dimethylbenzamide
Uniqueness
4-Bromo-2-methoxy-N,N-dimethylbenzamide is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
4-bromo-2-methoxy-N,N-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(2)10(13)8-5-4-7(11)6-9(8)14-3/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYDPABCMCTKAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742936 |
Source
|
Record name | 4-Bromo-2-methoxy-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369774-49-1 |
Source
|
Record name | 4-Bromo-2-methoxy-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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